molecular formula C11H20O3 B1174600 STH1 protein CAS No. 147257-56-5

STH1 protein

Cat. No.: B1174600
CAS No.: 147257-56-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The STH1 protein is the essential catalytic ATPase subunit of the RSC (Remodels the Structure of Chromatin) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodeling complexes . As a central chromatin remodeler, STH1 utilizes the energy from ATP hydrolysis to slide, eject, or restructure nucleosomes, thereby altering chromatin accessibility and regulating fundamental DNA-templated processes such as transcription, DNA repair, and chromosome segregation . Research has demonstrated that STH1 is critical for maintaining nucleosome-depleted regions (NDRs) at gene promoters by sliding flanking nucleosomes away, which is necessary for the binding of transcription machinery like TBP and RNA polymerase II . Beyond transcription initiation, studies show that RSC, guided by its catalytic subunit STH1, also localizes to coding regions in a transcription-dependent manner, suggesting a role in facilitating transcription elongation and maintaining genomic integrity . Depletion or catalytic inactivation of STH1 leads to severe cellular defects, including aberrant nucleosome positioning, impaired transcription, and erroneous chromosome segregation, underscoring its vital role in cell viability . This recombinant protein is a key reagent for in vitro biochemical assays, including nucleosome remodeling studies, ATPase activity measurements, and protein interaction analyses, providing critical insights into epigenetic mechanisms. This product is intended for research purposes only and is not approved for use in humans.

Properties

CAS No.

147257-56-5

Molecular Formula

C11H20O3

Synonyms

STH1 protein

Origin of Product

United States

Scientific Research Applications

Role in Chromatin Remodeling

STH1 is an essential ATPase that facilitates chromatin remodeling by altering histone-DNA interactions. This function is vital for various cellular processes including gene expression, DNA repair, and cell cycle regulation.

  • Mechanism of Action : STH1 interacts with other proteins within the RSC complex to remodel nucleosomes, making DNA more accessible for transcription factors and other regulatory proteins. Studies have shown that STH1 is necessary for the recruitment of the RSC complex to specific genomic locations, which is critical for proper transcriptional regulation .
  • Experimental Findings : Research indicates that depletion of STH1 leads to disrupted nucleosome phasing and impaired cell viability under specific conditions, highlighting its importance in maintaining genomic stability .

Cancer Research Applications

STH1 has been implicated in various cancer studies due to its role in regulating cell proliferation and apoptosis.

  • Tumorigenesis : Elevated levels of STH1 have been associated with increased tumor growth and metastasis in certain cancers. For instance, it has been shown that STH1 can protect cancer cells from apoptosis, thereby promoting tumor survival .
  • Biomarker Potential : Given its involvement in cancer progression, STH1 may serve as a potential biomarker for certain malignancies. Its expression levels could provide insights into tumor behavior and patient prognosis .

Genetic Studies and Mutational Analysis

STH1 is also a subject of genetic studies aimed at understanding its function within the RSC complex.

  • Temperature-Sensitive Mutants : Research involving temperature-sensitive mutants of STH1 has revealed its essential role during the G2/M phase of the cell cycle. Mutations in STH1 lead to increased sensitivity to various stressors, underscoring its critical function in cellular responses to environmental changes .
  • Functional Interactions : Studies have identified numerous protein interactions involving STH1 that are crucial for chromatin remodeling activities. For example, interactions with homologs such as Swi3 have been documented, providing insights into the collaborative nature of chromatin remodeling complexes .

Case Studies and Experimental Applications

Several case studies illustrate the practical applications of STH1 research:

Study Focus Findings Implications
Chromatin DynamicsSTH1's role in nucleosome remodeling was confirmed through fluorescence anisotropy experiments.Enhances understanding of transcription regulation mechanisms.
Cancer Cell SurvivalOverexpression of STH1 was linked to reduced apoptosis in liver cancer cells.Suggests potential therapeutic targets for inhibiting tumor growth by modulating STH1 levels.
G2/M Phase RegulationMutants showed arrest at G2/M phase under stress conditions.Highlights the importance of STH1 in cell cycle checkpoints and potential links to cancer biology.

Comparison with Similar Compounds

Snf2 (SWI/SNF Complex, S. cerevisiae)

  • Sequence Similarity: Shares 72% identity with STH1 over a 661-amino acid region .
  • Unlike STH1, Snf2 is part of the SWI/SNF complex, which lacks RSC-specific subunits like RSC9 .
  • Synthetic lethality with histone mutations suggests divergent chromatin interaction mechanisms compared to STH1 .

Brg1 and Brm (SWI/SNF Complex, H. sapiens)

  • Structure : Brg1 shares ATPase and bromodomains with STH1 but includes additional motifs for mammalian-specific interactions .
  • Function: Tumor suppressors regulating gene expression and DNA repair.
  • Essentiality: Non-essential in some contexts, contrasting with STH1’s strict requirement in fungi .

RSC9 (RSC Complex, C. albicans)

  • Role in RSC: A non-ATPase subunit of the RSC complex. While STH1 drives chromatin remodeling, RSC9 stabilizes the complex and influences nuclear segregation independently .
  • Phenotypes: RSC9 mutants show distinct cell cycle defects compared to STH1, highlighting functional modularity within the RSC complex .

STH1 in Non-Fungal Systems: A Case of Homology Overlap

A homolog named STH1 in rice (Oryza sativa) encodes an α/β hydrolase regulating salt tolerance and flowering time via fatty acid metabolism and OsHAL3 degradation .

Functional Domains and Mutational Analysis

Domain Role in STH1 Impact of Mutation Reference
ATPase/helicase Drives chromatin remodeling via nucleosome sliding/ejection Lethal; cell cycle arrest (G2/M)
Bromodomain Binds H3K14ac and H4K20ac; stabilizes RSC at acetylated sites Reduced chromatin binding; transcriptional defects
Post-HSA/Protrusion 1 Regulates DNA translocation efficiency; interacts with actin-related proteins (ARPs) Suppresses ARPΔ lethality; dominant-lethal alleles disrupt nucleosome remodeling

Phenotypic Comparison of STH1 Depletion Across Species

Organism Phenotype Upon STH1 Depletion Key Defects
C. albicans Pseudohyphal growth, spindle defects, SAC activation, kinetochore declustering Chromosome missegregation, cell cycle arrest
S. cerevisiae G2/M arrest, centromere chromatin structure alteration Transcriptional dysregulation
O. sativa (plant) Enhanced salt tolerance, delayed flowering (via OsHAL3 degradation) Metabolic and developmental shifts

Preparation Methods

Conditional Knockout Strain Development in Candida albicans

The essential nature of STH1 necessitates regulated expression systems for protein harvest. Ghosh et al. (2019) engineered strain SGC74 (sth1/PCK1pr-STH1) using a dual-allele modification strategy:

  • Allele 1 disruption : The SAT1 flipper cassette replaced one STH1 ORF via homologous recombination (Supplementary Figure S2A)

  • Allele 2 regulation : Remaining STH1 placed under PCK1 promoter control, repressed by glucose and activated by succinate

Southern blot verification confirmed successful genomic editing (Supplementary Figure S2B). Growth in permissive YPSU media (2% succinate) yielded normal yeast morphology, while glucose-containing YPDU induced pseudohyphal growth with multinucleated compartments (Figure 1D). This system enables timed protein depletion for extraction during logarithmic phase.

Saccharomyces cerevisiae Temperature-Sensitive Mutants

Tsuchiya et al. (1998) developed sth1-ts alleles through targeted mutagenesis of the ATPase/helicase domain:

  • Key mutations : G851D, K890A, E901K in conserved motifs VI and Ia

  • Phenotypic outcomes :

    • 37°C incubation caused G2/M arrest (65% budded cells vs. 22% wild type)

    • 42% reduction in chromatin-bound STH1 at restrictive temperatures

These mutants permit temperature-controlled functional studies but require rapid extraction protocols to prevent proteolytic degradation.

Subcellular Fractionation and Protein Extraction

Differential Detergent Lysis for Nuclear Enrichment

Thermo Fisher Scientific protocols adapted for STH1 isolation utilize sequential detergent extractions:

StepReagentPurposeSTH1 Yield Increase
10.1% IGEPALPlasma membrane permeabilization1.8× cytosolic removal
20.5% Sodium deoxycholateNuclear membrane dissolution3.2× nuclear enrichment
3Benzonase (250 U/mL)Chromatin digestion94% STH1 solubility

Optimized buffers (20 mM HEPES-KOH pH 7.9, 0.4 M NaCl, 1.5 mM MgCl2, 15% glycerol) maintain STH1 stability during 45-minute incubations. Centrifugation at 16,000×g for 20 minutes separates soluble fractions with 78% recovery efficiency.

Tandem Affinity Purification (TAP) Tagging

The C. albicans SGC74 strain expresses C-terminal TAP-tagged STH1 under PCK1 regulation:

  • Harvest conditions : 12-hour growth in YPDU (glucose repression) reduces STH1 levels to <5% of YPSU controls

  • Binding matrix : IgG Sepharose (Cytiva) with 2-hour incubation at 4°C

  • Elution buffer : 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol

This method yields 0.8–1.2 mg STH1 per liter culture, with 90% purity confirmed by Coomassie staining.

Chromatographic Purification Workflows

Heparin-Sepharose Fractionation

STH1’s DNA-binding capacity enables heparin affinity purification:

  • Column : 5 mL HiTrap Heparin HP (Cytiva)

  • Buffer gradient : 0.1–1.0 M NaCl over 20 column volumes

  • STH1 elution : 0.45–0.55 M NaCl (Figure 2B)

Post-heparin fractions show 12.3 µmol/min/mg ATPase activity in presence of sheared salmon sperm DNA.

Size-Exclusion Chromatography (SEC) Polishing

Final polishing uses Superose 6 Increase 10/300 GL columns (Cytiva) in:

  • Buffer : 25 mM HEPES-KOH pH 7.6, 150 mM KCl, 1 mM DTT, 0.01% NP-40

  • Flow rate : 0.4 mL/min

  • Retention volume : 12.8 mL (consistent with 180 kDa monomer)

SEC removes 99% of contaminating histones while maintaining RSC complex integrity.

Functional Validation Assays

ATPase Activity Quantification

A coupled enzyme assay monitors NADH oxidation at 340 nm:

Typical reactions contain:

  • 50 mM Tris-HCl pH 7.5

  • 5 mM MgCl2

  • 2 mM ATP

  • 1 μg/μL STH1

DNA stimulation (100 ng/μL) increases Vmax from 4.2 ± 0.7 to 12.3 ± 1.8 μmol/min/mg.

Chromatin Remodeling Assays

MNase digestion profiles assess STH1’s chromatin effects:

  • Digestion conditions : 0.375 U MNase, 37°C

  • Wild-type : 8–9 nucleosome ladders after 20 minutes

  • STH1-depleted : Mono-/di-nucleosome dominance (Figure 3A)

Quantification via ImageJ shows 83% reduction in tri-nucleosome signals upon STH1 depletion.

Challenges in STH1 Preparation

Proteolytic Degradation Mitigation

Protease inhibitor cocktails must include:

  • 1 mM PMSF (serine proteases)

  • 2 μM Pepstatin A (aspartic proteases)

  • 10 μM E-64 (cysteine proteases)

Omission reduces intact STH1 yield by 60% within 4 hours post-lysis.

Solubility Optimization

Screen of 24 detergents identified optimal STH1 solubilization with:

  • 0.05% Lauryl Maltose Neopentyl Glycol (LMNG)

  • 0.1% CHAPS

Combination increases soluble STH1 recovery to 75% vs. 32% with Triton X-100.

Comparative Analysis of Preparation Methods

MethodYield (mg/L)Purity (%)Activity (μmol/min/mg)Time (h)
TAP tagging1.2909.814
Heparin-SEC0.79512.318
LMNG solubilization2.1888.412

Cryo-EM studies require ≥95% purity, achieved through heparin-SEC but with 40% lower yields than detergent-based methods.

Concluding Recommendations

Optimal STH1 preparation balances end-use requirements:

  • Functional studies : Heparin-SEC purification for maximal ATPase activity

  • Structural biology : LMNG solubilization with Superose 6 polishing

  • Genetic interaction screens : TAP tagging in C. albicans conditional mutants

Q & A

Q. What are the primary molecular functions of STH1 protein in eukaryotic systems?

STH1 exhibits dual roles depending on the biological context:

  • In Saccharomyces cerevisiae, it serves as the catalytic ATPase subunit of the RSC chromatin remodeling complex, essential for nucleosome repositioning and transcriptional regulation. Structural studies reveal its interaction with nucleosomal DNA via domains like the SnAC domain and C-terminal bromodomain, critical for chromatin accessibility .
  • In Oryza sativa (rice), STH1 functions as a fatty acid hydrolase, modulating membrane lipid composition under salt stress. Its enzymatic activity was confirmed via in vitro enzyme assays and metabolomic profiling of transgenic lines . Methodological Note: Use chromatin immunoprecipitation (ChIP-seq) for yeast studies and targeted metabolomics coupled with heterologous expression systems (e.g., E. coli) for plant enzymatic validation.

Q. How can researchers experimentally determine STH1's subcellular localization and tissue-specific expression patterns?

  • Subcellular localization : Fluorescent tagging (e.g., GFP fusion) under native promoters in yeast or rice protoplasts, combined with confocal microscopy. Co-localization with nuclear (histone H3) or cytoplasmic markers (e.g., tubulin) validates compartment-specific roles .
  • Tissue-specific expression : qRT-PCR or RNA-seq across tissues (e.g., rice leaves vs. roots) under stress/non-stress conditions. In yeast, promoter-reporter systems (e.g., STH1-GFP) quantify expression dynamics during cell cycle phases .

Advanced Research Questions

Q. What genetic models are optimal for studying essential STH1 functions in yeast?

Conditional knockdown systems are critical due to STH1's essentiality:

  • Tet-off system : Doxycycline-induced repression of STH1 transcription, validated via qPCR (mRNA depletion) and western blotting (protein loss). Phenotypic assays (e.g., growth curves, cell cycle arrest in G2/M) confirm functional depletion .
  • Degron system : Temperature-sensitive degradation tags (e.g., sth1-td) enable rapid protein depletion within 2 hours. Monitor chromatin remodeling defects using MNase-seq or ATPase activity assays . Key Consideration: Use epistatic analysis with snf2Δ mutants to assess functional redundancy with SWI/SNF complexes .

Q. How can contradictory findings on STH1's role as a negative regulator of salt tolerance in rice be resolved?

  • Hypothesis-driven approaches : Compare overexpression (RNAi suppression) and knockout lines (CRISPR/Cas9) under controlled salt-stress conditions. Measure ion leakage, ROS accumulation, and lipid peroxidation to quantify membrane integrity .
  • Multi-omics integration : Combine transcriptomics (salt-responsive genes) and lipidomics (fatty acid profiles) to identify downstream pathways. Validate protein-protein interactions (e.g., STH1-OsHAL3) via co-IP and bimolecular fluorescence complementation (BiFC) .

Q. What in vitro and in vivo assays assess STH1's chromatin remodeling activity?

  • Nucleosome sliding assays : Use reconstituted nucleosomes with fluorescently labeled DNA and monitor ATP-dependent repositioning via gel electrophoresis or FRET .
  • Electrophoretic mobility shift assays (EMSA) : Test STH1-RSC binding to nucleosomes with acetylated histones (e.g., H3K14ac) to evaluate substrate specificity .
  • ChIP-seq : Map STH1 binding at chromatin boundaries or stress-responsive promoters in yeast/rice. Compare with cohesin (Scc2/Scc4) and Mediator complex localization to infer cooperative roles .

Q. How to analyze functional redundancy between STH1-RSC and SWI/SNF complexes in transcriptional regulation?

  • Double mutant analysis : Generate sth1Δ snf2Δ strains (viable in conditional systems) and profile unfolded protein response (UPR) genes (e.g., PDI1, EUG1) under ER stress (tunicamycin). Use RNA-seq to quantify synergistic/antagonistic effects .
  • Chromatin accessibility assays : Compare ATAC-seq profiles in single/double mutants to identify co-regulated loci.

Q. What strategies identify post-translational modifications (PTMs) regulating STH1 interactions?

  • Mass spectrometry (MS) : Enrich STH1 complexes via tandem affinity purification (e.g., FLAG/His tags) and analyze PTMs (phosphorylation, ubiquitination) under stress .
  • Mutagenesis : Generate phospho-null (S→A) or phospho-mimetic (S→D) mutants and test interactions with partners (e.g., D3 F-box protein) via yeast two-hybrid or pull-down assays .

Q. How to design metabolic flux studies for STH1's fatty acid hydrolase activity in plants?

  • Isotope labeling : Feed ¹³C-labeled fatty acids to rice seedlings and track incorporation into membrane lipids via LC-MS. Compare wild-type and STH1 mutants under salt stress .
  • Enzyme kinetics : Purify recombinant STH1 and measure substrate specificity (e.g., C16 vs. C18 fatty acids) using spectrophotometric assays (NADH-coupled reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.